4,6-Dichloro-N,2-dimethylpyrimidin-5-amine
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Overview
Description
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and two methyl groups at positions N and 2 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-5-methoxypyrimidine, which undergoes amination using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and subsequent chlorination with thionyl chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, meeting international standards for chemical production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Amination: Ammonium hydroxide in 2-propanol at elevated temperatures.
Chlorination: Thionyl chloride in dichloroethane.
Coupling: Palladium catalysts in the presence of base and aryl halides.
Major Products Formed
Aminated Derivatives: Formed by substitution of chlorine atoms with amines.
Biaryl Derivatives: Formed through coupling reactions with aryl halides.
Scientific Research Applications
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine
- 4,6-Dichloro-2-methylpyrimidine
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
Uniqueness
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7Cl2N3 |
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Molecular Weight |
192.04 g/mol |
IUPAC Name |
4,6-dichloro-N,2-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C6H7Cl2N3/c1-3-10-5(7)4(9-2)6(8)11-3/h9H,1-2H3 |
InChI Key |
ZIKKZJSFOMSHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC)Cl |
Origin of Product |
United States |
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